molecular formula C17H25N3O4S B13814174 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide CAS No. 62190-14-1

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide

Cat. No.: B13814174
CAS No.: 62190-14-1
M. Wt: 367.5 g/mol
InChI Key: LCGFRLAIITYQMT-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a quinuclidine moiety, a methoxy group, and a sulfamoyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Backbone: The initial step involves the formation of the benzamide backbone through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Quinuclidine Moiety: The quinuclidine moiety is introduced through a nucleophilic substitution reaction, where a quinuclidine derivative reacts with the benzamide intermediate.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide backbone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The quinuclidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-(3-quinuclidinyl)benzamide: A quinuclidine derivative with similar structural features.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group that exhibit unique chemical properties.

Uniqueness

2-Methoxy-N-(2-(3-quinuclidinyl)ethyl)-5-sulfamoylbenzamide is unique due to the combination of its methoxy, quinuclidine, and sulfamoyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

CAS No.

62190-14-1

Molecular Formula

C17H25N3O4S

Molecular Weight

367.5 g/mol

IUPAC Name

N-[2-(1-azabicyclo[2.2.2]octan-3-yl)ethyl]-2-methoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C17H25N3O4S/c1-24-16-3-2-14(25(18,22)23)10-15(16)17(21)19-7-4-13-11-20-8-5-12(13)6-9-20/h2-3,10,12-13H,4-9,11H2,1H3,(H,19,21)(H2,18,22,23)

InChI Key

LCGFRLAIITYQMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCC2CN3CCC2CC3

Origin of Product

United States

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